molecular formula C9H11NO3 B1581356 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 2386-33-6

3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1581356
CAS RN: 2386-33-6
M. Wt: 181.19 g/mol
InChI Key: PPSGKMWFWAXDHT-UHFFFAOYSA-N
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Description

3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 2386-33-6 . It has a molecular weight of 181.19 and its IUPAC name is 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, pyrrole derivatives are often synthesized through condensation of carboxylic acid moieties with substituted amines under reflux conditions followed by acid-mediated cyclization .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound derived from 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid has been characterized for its potential in forming new heterocyclic compounds. A mixed experimental and Density Functional Theory (DFT) study highlighted its use in the synthesis of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, indicating its suitability for creating novel heterocycles. The study also suggested its application as a non-linear optical (NLO) material due to significant first hyperpolarizability, demonstrating its potential in photonics and optoelectronics (R. N. Singh, Poonam Rawat, S. Sahu, 2014).

Hydrogen Bonding and Molecular Assembly

Further research into the chemical reactivity and molecular assembly of pyrrole precursors, including ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate and ethyl 3,4-dimethyl-4-acetyl-1H-pyrrole-2-carboxylate, has been conducted to understand their synthetic usefulness. These studies involve conformational, spectroscopic, and hydrogen bonding evaluations to facilitate their application in creating formyl, acetyl derivatives, Schiff bases, hydrazones, hydrazide-hydrazones, and chalcones. These findings are pivotal for the development of new synthetic routes in medicinal chemistry and material science (Poonam Rawat, R. N. Singh, 2014).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be a potential hazard. The hazard statements associated with it are H302 and H317, suggesting that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for this compound were not found in the search results, pyrrole derivatives are of interest in medicinal chemistry. For example, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives which possess in vitro activity against selected cancer cell lines .

properties

IUPAC Name

3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-4-5(2)10-8(9(12)13)7(4)6(3)11/h10H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSGKMWFWAXDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343583
Record name 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid

CAS RN

2386-33-6
Record name 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2386-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of pyrrole ester 34 (8.2 g, 0.0392 mol), in ethanol and 100 mL of 10% potassium hydroxide were refluxed for 1 h. The mixture was cooled and concentrated in vacuo to an oil. Water was added to the oil, the mixture acidified with dilute HCl and extracted with ether. The organic phase was dried with anhy. sodium sulfate and concentrated in vacuo to a solid residue. The compound was recrystallized in 80 mL of ethanol to give 5.8 g of pure 3-acetyl-4,5-dimethyl-2-pyrrole carboxylic acid 35 as a solid. 1H NMR (DMSO-d6) δ 2.5 (s, 3H), 2.2 (s, 3H), 2.0 (s, 3H) ppm.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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